Chloromethyl tert-butyl sulfone
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Overview
Description
Chloromethyl tert-butyl sulfone (CMTBS) is an organic compound used in various fields of research and industry. Its chemical formula is C5H11ClO2S , and it is a sulfone derivative that contains both chlorine and sulfone functional groups. It is also known as 1-(chloromethyl)-2-methyl-2-propanesulfonyl chloride.
Synthesis Analysis
The synthesis of sulfones, such as this compound, has been well documented in the literature . Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . The sulfone group can be employed as a temporary modulator of chemical reactivity . Classical reactions of sulfones in organic synthesis include the Ramberg–Bäcklund reaction of α-halo sulfones .Molecular Structure Analysis
The this compound molecule contains a total of 20 atoms. There are 11 Hydrogen atoms, 5 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .Chemical Reactions Analysis
Sulfones, like this compound, can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . This reactivity often facilitates the removal of the sulfone moiety after the desired transformation . In addition, sulfone groups can stabilize adjacent carbanions .Scientific Research Applications
1. Catalysis and Asymmetric Synthesis
Chloromethyl tert-butyl sulfone has been explored in the field of catalysis, particularly in asymmetric synthesis. Hashimoto et al. (2011) demonstrated the use of axially chiral dicarboxylic acid, including tert-butyl diazoacetate analogues like (diazomethyl)sulfone, in asymmetric Mannich-type reactions, highlighting the versatility of this compound in synthesizing chiral β-amino sulfones (Hashimoto et al., 2011).
2. Synthesis of Cephalosporins
In the pharmaceutical industry, the compound plays a significant role in the synthesis of cephalosporins, a class of antibiotics. Veinberg et al. (2000) described the synthesis of sulfones, including tert-butyl esters, as intermediates in producing cephalosporins, demonstrating the compound's utility in drug development (Veinberg et al., 2000).
3. Material Science and Polymer Research
In material science, this compound has been used as a precursor in polymer research. Jiang and Fréchet (1991) synthesized poly(vinyl tert-butyl carbonate-sulfone) via radical copolymerization, showing the compound's potential in creating novel polymers for microelectronics (Ying Jiang & J. Fréchet, 1991).
4. Organic Synthesis and Reaction Mechanisms
The compound is a key player in various organic synthesis processes. For instance, Gai et al. (1991) demonstrated the use of tert-butylsulfonylmethyllithium, prepared from tert-butyl methyl sulfone, in cyclopropanation reactions of alkenes, catalyzed by nickel(II) acetylacetonate (Y. Gai et al., 1991).
Mechanism of Action
Target of Action
Chloromethyl tert-butyl sulfone is a versatile intermediate in organic synthesis . It primarily targets the formation of carbon-carbon bonds in chemical reactions . The compound’s role is to act as a reagent, facilitating the formation of these bonds .
Mode of Action
The mode of action of this compound involves its interaction with other organic groups in a chemical reaction . For instance, in the Suzuki–Miyaura cross-coupling reaction, this compound interacts with a palladium catalyst and an organoboron reagent . The compound’s interaction with these targets results in the formation of a new carbon-carbon bond .
Biochemical Pathways
This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway include the formation of new organic compounds .
Pharmacokinetics
As a chemical reagent, its bioavailability is primarily determined by its chemical properties and the conditions of the reaction it is involved in .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules or functional materials .
Biochemical Analysis
Biochemical Properties
Chloromethyl tert-butyl sulfone is known to participate in reactions at the benzylic position . It interacts with various biomolecules, including enzymes and proteins, through mechanisms such as free radical reactions and nucleophilic substitution . The nature of these interactions often involves the stabilization of adjacent carbanions .
Cellular Effects
Its role in reactions at the benzylic position suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in free radical reactions and nucleophilic substitution . It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Dosage Effects in Animal Models
Therefore, it is not possible to provide detailed information on threshold effects, toxic or adverse effects at high doses .
Properties
IUPAC Name |
2-(chloromethylsulfonyl)-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2,3)9(7,8)4-6/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCJVIHBZWDFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24824-96-2 |
Source
|
Record name | 2-chloromethanesulfonyl-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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